REACTION_CXSMILES
|
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH2:12][C:13]1[CH:40]=[CH:39][C:16]([C:17]([NH:19][C:20]2[CH:25]=[C:24]([C:26]3[S:27][CH:28]=[CH:29][CH:30]=3)[CH:23]=[CH:22][C:21]=2[NH:31][C:32](=[O:38])[O:33][C:34]([CH3:37])([CH3:36])[CH3:35])=[O:18])=[CH:15][CH:14]=1.NN>CCO>[NH2:3][CH2:12][C:13]1[CH:40]=[CH:39][C:16]([C:17]([NH:19][C:20]2[CH:25]=[C:24]([C:26]3[S:27][CH:28]=[CH:29][CH:30]=3)[CH:23]=[CH:22][C:21]=2[NH:31][C:32](=[O:38])[O:33][C:34]([CH3:35])([CH3:36])[CH3:37])=[O:18])=[CH:15][CH:14]=1
|
Name
|
Tert-butyl [2-({4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoyl}amino)-4-(2-thienyl)phenyl]carbamate
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)CC1=CC=C(C(=O)NC2=C(C=CC(=C2)C=2SC=CC2)NC(OC(C)(C)C)=O)C=C1
|
Name
|
|
Quantity
|
0.495 mL
|
Type
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reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
35 mL
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Type
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solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Room temperature
|
Type
|
CUSTOM
|
Details
|
the white precipitate removed by filtration
|
Type
|
WASH
|
Details
|
washed with EtOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by MPLC (1-12.5% [MeOH+1% NH4OH]-DCM)
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Name
|
|
Type
|
product
|
Smiles
|
NCC1=CC=C(C(=O)NC2=C(C=CC(=C2)C=2SC=CC2)NC(OC(C)(C)C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |